molecular formula C15H14O3 B12433130 (R)-Fenoprofen CAS No. 32953-79-0

(R)-Fenoprofen

Cat. No.: B12433130
CAS No.: 32953-79-0
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is the enantiomer of fenoprofen, meaning it is one of two mirror-image forms of the molecule. This compound is particularly effective in treating conditions such as arthritis, where it helps to reduce inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fenoprofen typically involves the resolution of racemic fenoprofen. One common method is to use chiral resolution techniques, where the racemic mixture is separated into its individual enantiomers. This can be achieved through various methods such as crystallization with a chiral resolving agent or chromatographic techniques.

Industrial Production Methods

In industrial settings, the production of ®-Fenoprofen often involves the use of large-scale chiral resolution processes. These processes are optimized for efficiency and yield, ensuring that the desired enantiomer is produced in sufficient quantities for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-Fenoprofen undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fenoprofen can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

®-Fenoprofen has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.

    Biology: It is used in studies of inflammation and pain mechanisms.

    Medicine: It is used in the development of new NSAIDs and in clinical studies of pain management.

    Industry: It is used in the production of pharmaceuticals and in the study of drug delivery systems.

Mechanism of Action

®-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Fenoprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID that is commonly used to relieve pain and inflammation.

    Naproxen: An NSAID that is used to treat pain and inflammation, particularly in conditions such as arthritis.

    Ketoprofen: An NSAID that is used to relieve pain and inflammation.

Uniqueness

®-Fenoprofen is unique in its specific enantiomeric form, which can have different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to differences in efficacy and side effects, making ®-Fenoprofen a valuable compound in both research and clinical settings.

Properties

CAS No.

32953-79-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2R)-2-(3-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

RDJGLLICXDHJDY-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.